tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 174180-43-9
VCID: VC0186697
InChI: InChI=1S/C13H15FN2O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
SMILES: CC1=NN(C2=C1C=CC(=C2)F)C(=O)OC(C)(C)C
Molecular Formula: C13H15FN2O2
Molecular Weight: 250.273

tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate

CAS No.: 174180-43-9

Cat. No.: VC0186697

Molecular Formula: C13H15FN2O2

Molecular Weight: 250.273

* For research use only. Not for human or veterinary use.

tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate - 174180-43-9

Specification

CAS No. 174180-43-9
Molecular Formula C13H15FN2O2
Molecular Weight 250.273
IUPAC Name tert-butyl 6-fluoro-3-methylindazole-1-carboxylate
Standard InChI InChI=1S/C13H15FN2O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
Standard InChI Key DUCCZQPTYHOBJG-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C=CC(=C2)F)C(=O)OC(C)(C)C

Introduction

Chemical Properties and Structure

Molecular Characteristics

tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate features a bicyclic indazole core with several key structural elements:

  • A fluorine atom at the 6-position of the indazole ring

  • A methyl group at the 3-position of the indazole ring

  • A tert-butoxycarbonyl (Boc) protecting group at the N-1 position

The compound has a molecular formula of C₁₃H₁₅FN₂O₂, distinguishing it from the related compound tert-butyl 6-fluoro-1H-indazole-1-carboxylate (C₁₂H₁₃FN₂O₂) by the additional methyl group at the 3-position. This methyl group significantly influences the electronic distribution and potentially the biological activity of the molecule.

Physical and Chemical Properties

Based on structural analysis and comparison with similar indazole derivatives, the following properties can be attributed to tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate:

PropertyValueNotes
Molecular Weight250.27 g/molCalculated from molecular formula
Physical StateCrystalline solidTypical for indazole derivatives
SolubilitySoluble in organic solvents (DCM, THF, DMSO)Limited water solubility
StabilityStable under standard conditionsSensitive to strong acids (Boc group)
Melting PointEstimated 115-145°CBased on similar indazole derivatives

The fluorine substituent enhances metabolic stability and influences electronic properties, while the 3-methyl group affects the reactivity and conformation of the indazole ring system. The Boc protecting group facilitates selective chemical transformations during multi-step syntheses.

Synthetic Methodologies

Reaction Optimization Parameters

Several factors influence the efficiency of the synthesis:

ParameterOptimal ConditionsEffect on Synthesis
BaseTriethylamine or DMAPFacilitates N-protection
SolventAnhydrous THF or DCMPrevents hydrolysis
Temperature0-25°CControls regioselectivity
Reaction Time4-8 hoursEnsures complete conversion
PurificationColumn chromatographyRemoves by-products

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the Boc-introducing reagent. Selective N-1 protection is crucial, as indazoles can potentially undergo protection at either the N-1 or N-2 position.

Biological Activities

Biological ActivityPotential MechanismSignificance
AnticancerKinase inhibitionIndazole derivatives have shown promise in inhibiting cancer cell proliferation
AntimicrobialCellular target disruptionSimilar compounds demonstrate activity against various pathogens
Anti-inflammatoryInflammatory mediator modulationThe ability to regulate inflammatory responses is a common feature of indazole compounds
AntioxidantFree radical scavengingHeterocyclic compounds often exhibit antioxidant properties

The methyl group at the 3-position may enhance binding affinity to specific biological targets compared to unmethylated analogs, potentially altering pharmacological profiles.

Structure-Activity Relationships

The specific structural features of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate contribute to its biological potential:

  • The fluorine atom at the 6-position enhances metabolic stability and membrane permeability

  • The methyl group at the 3-position may provide additional hydrophobic interactions with target proteins

  • The indazole core offers a rigid scaffold with hydrogen bond donor/acceptor capabilities

  • The Boc protecting group serves as a prodrug-like moiety that can be cleaved in biological systems

These structure-activity relationships align with observations in similar indazole derivatives that have demonstrated promising biological activities.

Research Applications

Pharmaceutical Development

tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate serves as a valuable building block in pharmaceutical research:

  • As an intermediate in the synthesis of kinase inhibitors for cancer treatment

  • In the development of novel antimicrobial compounds

  • For creating targeted anti-inflammatory agents

  • As a precursor to more complex bioactive molecules

The compound's unique structural features make it particularly useful for developing drugs with improved pharmacokinetic properties and enhanced target specificity.

Chemical Transformations

As a versatile synthetic intermediate, this compound enables various chemical modifications:

Reaction TypeDescriptionApplication
N-DeprotectionRemoval of Boc groupEnables further functionalization at N-1
Cross-couplingMetal-catalyzed reactionsIntroduction of new substituents
C-H ActivationDirect functionalizationRegioselective modification
Nucleophilic substitutionDisplacement of fluorineGeneration of diverse analogs

These transformations allow for the creation of libraries of indazole derivatives with potentially enhanced biological profiles and pharmaceutical properties.

Analytical Characterization

Spectroscopic Identification

Several analytical techniques are essential for the characterization of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate:

Analytical MethodKey FeaturesSignificance
¹H NMRMethyl signal (δ ~2.5 ppm); tert-butyl signal (δ ~1.6 ppm)Confirms presence of methyl and Boc groups
¹³C NMRCarbonyl carbon (δ ~150 ppm); methyl carbon (δ ~13-15 ppm)Verifies carbon framework
¹⁹F NMRFluorine signal (δ -110 to -120 ppm range)Confirms fluorine substitution
Mass SpectrometryMolecular ion peak at m/z 250; characteristic fragmentationConfirms molecular weight
IR SpectroscopyC=O stretching (~1730 cm⁻¹); C-F stretching (~1250 cm⁻¹)Identifies functional groups

These complementary techniques provide comprehensive structural confirmation and purity assessment.

Crystallographic Analysis

X-ray crystallography offers valuable insights into the three-dimensional structure of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate:

  • Bond lengths and angles within the indazole ring system

  • Spatial orientation of the fluorine, methyl, and Boc groups

  • Intermolecular interactions in the crystal lattice

  • Confirmation of regioselective N-1 protection

Such structural information is crucial for understanding structure-activity relationships and designing optimized derivatives.

Comparative Analysis

Comparison with Related Indazole Derivatives

tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate can be compared with structurally similar compounds:

CompoundStructural DifferenceEffect on Properties
tert-Butyl 6-fluoro-1H-indazole-1-carboxylateLacks 3-methyl groupDifferent electronic distribution; potentially altered biological activity
tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylateBr instead of F at 6-positionDifferent electronic properties; larger halogen
6-Fluoro-3-methyl-1H-indazoleLacks Boc protectionDifferent reactivity at N-1; more nucleophilic
tert-Butyl 3-methyl-1H-indazole-1-carboxylateLacks 6-fluoro substituentDifferent metabolic stability; altered electronic properties

These comparisons highlight how subtle structural modifications influence the chemical and biological properties of indazole derivatives.

Structure-Property Relationships

The structure of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate directly influences its properties:

Structural FeatureProperty InfluenceSignificance
3-Methyl groupIncreases lipophilicity; introduces steric effectsMay enhance binding to hydrophobic pockets in target proteins
6-Fluoro substituentEnhances metabolic stability; acts as hydrogen bond acceptorImproves drug-like properties; influences binding affinity
Boc protecting groupProvides temporary N-protection; modifies solubilityEnables selective synthetic transformations
Indazole coreProvides rigid scaffold with H-bond capabilitiesFacilitates specific target recognition

Understanding these structure-property relationships is essential for the rational design of optimized indazole derivatives.

Research Applications in Medicinal Chemistry

Drug Discovery Applications

The utility of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate in medicinal chemistry encompasses:

  • Serving as a key intermediate in developing kinase inhibitors

  • Contributing to the creation of targeted cancer therapeutics

  • Facilitating the synthesis of compounds with enhanced pharmacokinetic profiles

  • Enabling structure-activity relationship studies

Research involving similar indazole derivatives has demonstrated their potential in anticancer, antimicrobial, and anti-inflammatory applications, suggesting promising directions for compounds derived from tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate.

Related CompoundStudy FocusKey Findings
Indazole-based kinase inhibitorsCancer cell proliferationSignificant inhibition of MCF-7 breast cancer cells; induction of apoptosis
Fluorinated indazole derivativesAntimicrobial activityPotent activity against bacterial strains; promising results against resistant pathogens
N-protected indazolesAnti-inflammatory effectsModulation of inflammatory responses; potential therapeutic applications

These studies highlight the broader potential of indazole derivatives, including tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate, in various therapeutic areas.

Future Research Directions

Synthetic Methodology Development

Future research may focus on:

  • Development of more efficient synthetic routes to tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate

  • Exploration of green chemistry approaches to improve sustainability

  • Investigation of selective functionalization methods

  • Optimization of large-scale production protocols

These advancements would facilitate broader utilization of this compound in pharmaceutical research.

Biological Evaluation

Comprehensive biological assessment of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate and its derivatives should include:

  • Systematic screening against diverse biological targets

  • Evaluation of anticancer activity in various cell lines

  • Assessment of antimicrobial properties against clinically relevant pathogens

  • Investigation of pharmacokinetic and pharmacodynamic properties

Such studies would provide valuable insights into the therapeutic potential of this compound and guide the development of optimized derivatives with enhanced efficacy and safety profiles.

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